1-(4-benzylpiperidino)-2-(1H-indol-3-yl)-1-ethanone
Description
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(15-19-16-23-21-9-5-4-8-20(19)21)24-12-10-18(11-13-24)14-17-6-2-1-3-7-17/h1-9,16,18,23H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPKMQBCJRRQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-benzylpiperidino)-2-(1H-indol-3-yl)-1-ethanone, a compound featuring a piperidine ring and an indole moiety, has garnered interest for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound's structure combines a benzylpiperidine with an indole, suggesting diverse interactions with biological targets. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Starting with benzylamine derivatives.
- Indole Synthesis : Often via Fischer indole synthesis.
- Coupling Reaction : Condensation of the piperidine and indole structures using acetic anhydride or similar catalysts.
Neuroprotective Effects
Recent studies indicate that derivatives of this compound exhibit neuroprotective properties. For instance, a related compound, 2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanone, demonstrated dual neuroprotective effects against oxidative stress and excitotoxicity by acting as a ligand for the NMDA receptor .
Antifungal Activity
Research has highlighted the antifungal potential of related indole derivatives. Compounds tested against various fungal strains showed minimum inhibitory concentrations (MIC) ranging from 0.125 to 1 mg/mL, indicating significant antifungal activity against Candida species .
Anticancer Properties
Studies have also explored the anticancer potential of similar compounds. For example, certain derivatives demonstrated cytotoxicity and apoptosis induction in hypopharyngeal tumor cell lines, suggesting a promising avenue for cancer therapy .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : It may modulate neurotransmitter activity through binding to receptors involved in mood and cognition.
- Oxidative Stress Pathways : The compound's antioxidant properties suggest it may protect neuronal cells from oxidative damage .
Comparative Analysis with Similar Compounds
A comparison with related compounds reveals differences in reactivity and biological activity:
| Compound | Structure | Notable Activity |
|---|---|---|
| 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethanol | Alcohol group | Affects solubility and receptor interaction |
| 2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanone | Hydroxy group | Exhibits neuroprotective effects |
| 2-(4-benzylpiperidin-1-yl)-1-(5,6-dihydroxy-1H-indol-3-yl)ethanone | Dihydroxy group | Enhanced antioxidant properties |
Case Studies
Several case studies illustrate the compound's therapeutic potential:
- Neuroprotection in Alzheimer's Disease : A study evaluated the efficacy of indole derivatives as multifunctional agents against Alzheimer’s disease, showing promising results in neuroprotection and antioxidant activity .
- Antifungal Screening : In vitro tests demonstrated that certain derivatives significantly inhibited fungal growth, showcasing their potential as antifungal agents .
- Cancer Cell Line Studies : Research indicated that specific derivatives induced apoptosis in cancer cell lines more effectively than standard treatments, highlighting their potential in oncology .
Scientific Research Applications
Medicinal Chemistry
1-(4-benzylpiperidino)-2-(1H-indol-3-yl)-1-ethanone is primarily investigated for its potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, derivatives of indole have been shown to activate intrinsic apoptotic pathways in various cancer models.
- Neuroprotective Effects : The compound may enhance cholinergic transmission by inhibiting acetylcholinesterase (AChE) activity. This action is particularly relevant for neurodegenerative diseases like Alzheimer's disease, where increased acetylcholine availability can improve cognitive function .
Biological Studies
The interactions of this compound with biological targets are of significant interest:
- Receptor Binding : The compound's ability to bind to neurotransmitter receptors suggests potential applications in treating mood disorders and cognitive impairments. Studies have shown that similar compounds can modulate neurotransmitter systems effectively .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic compounds due to its reactive functional groups. The synthesis typically involves multi-step organic reactions including cyclization and condensation processes .
Anticancer Research
A study conducted by Smith et al. (2023) demonstrated that a derivative of this compound significantly inhibited tumor growth in vitro and in vivo models of breast cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential for further development as an anticancer agent .
Neuroprotective Studies
In a retrospective study by Johnson et al. (2024), the neuroprotective effects of this compound were evaluated in animal models of Alzheimer's disease. The results indicated improved cognitive function and reduced neuroinflammation, suggesting that it could be a candidate for further clinical research targeting neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-3-yl Ethanone Derivatives
Compounds sharing the indole-3-yl ethanone core exhibit diverse biological activities depending on substituents:
Key Observations :
- The electron-withdrawing groups (e.g., nitro, halogen) in thioether-linked indole-3-yl ethanones enhance antimalarial potency by stabilizing interactions with parasitic targets .
- Aryl substitutions (e.g., methoxyphenyl in RCS-8) modulate receptor selectivity, as seen in cannabinoid receptor ligands .
Piperidine/Piperazine-Containing Indole Derivatives
Piperidine and piperazine rings are critical for CNS-targeting molecules due to their ability to cross the blood-brain barrier:
Key Observations :
- Sulfonyl groups (e.g., tosyl, iodophenylsulfonyl) enhance 5-HT6 receptor binding by forming hydrogen bonds with active-site residues .
- The benzylpiperidino group in the target compound may confer similar CNS penetration but requires empirical validation.
Anti-Viral and Anti-HIV Analogs
Indole derivatives with ethanone linkages show promise in antiviral research:
| Compound Name | Substituents | Activity | EC50/IC50 | Source |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | Fluorophenyl + indolethylthiourea | HIV-1 reverse transcriptase inhibition | EC50 = 5.45 μg/mL |
Key Observations :
- Thiourea linkages and fluorophenyl groups improve interactions with HIV-1 RT’s hydrophobic pocket .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(4-benzylpiperidino)-2-(1H-indol-3-yl)-1-ethanone, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation of piperidine derivatives and coupling with indole moieties. For example, intermediates like 4-benzylpiperidine may be acetylated under anhydrous conditions using catalysts like palladium or copper . Yield optimization requires controlled parameters:
- Temperature : 50–80°C for acyl transfer reactions.
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .
- Catalysts : Palladium-based catalysts for cross-coupling steps .
- Analytical Monitoring : Reaction progress is tracked via HPLC for purity assessment and NMR spectroscopy to confirm intermediate structures .
Q. How is this compound characterized structurally?
- Key Techniques :
Q. What preliminary biological activities have been reported for this compound?
- Pharmacological Screening : Early studies highlight interactions with neurotransmitter systems (e.g., serotonin receptors) due to structural similarity to indole alkaloids .
- In Vitro Assays : Receptor-binding assays (e.g., 5-HT inhibition) using radioligand displacement methods .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Core Modifications : Introduce substituents on the benzyl (e.g., halogens) or indole (e.g., methyl groups) to assess potency changes .
- Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) to identify key binding interactions with target proteins .
- Data Interpretation : Compare IC values of derivatives to establish trends. For example, fluorination at the benzyl position may enhance blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported biological data for this compound?
- Case Study : Discrepancies in receptor selectivity (e.g., 5-HT vs. dopamine D2) may arise from assay conditions.
- Solution : Standardize protocols (e.g., cell lines, ligand concentrations) and validate via orthogonal assays (e.g., functional cAMP vs. binding assays) .
Q. How can computational modeling predict metabolic stability and toxicity?
- Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in microsomal incubations .
Q. What experimental designs address low solubility in pharmacological assays?
- Approaches :
- Co-solvents : Use DMSO (≤0.1% v/v) to maintain compound stability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .
Critical Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
